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Compound of Interest

Compound Name: 3-Bromo-6-iodo-2-methylpyridine

Cat. No.: B1523688 Get Quote

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-iodo-2-methylpyridine

Introduction
3-Bromo-6-iodo-2-methylpyridine (CAS No. 1008361-77-0) is a highly functionalized

heterocyclic compound of significant interest to the pharmaceutical and agrochemical

industries.[1] Its unique substitution pattern, featuring a methyl group and two different

halogens at strategic positions, makes it a versatile synthetic intermediate. The bromine and

iodine atoms serve as orthogonal handles for a variety of cross-coupling reactions (e.g.,

Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. This

guide provides a comprehensive, two-part protocol for the reliable synthesis of this valuable

building block, grounded in established chemical principles and supported by authoritative

references. The narrative emphasizes the causality behind procedural choices to ensure both

reproducibility and a deeper understanding of the reaction mechanisms.

Retrosynthetic Analysis and Strategic
Considerations
The synthesis of a di-halogenated pyridine requires careful control of regioselectivity. Direct di-

halogenation of 2-methylpyridine is often unselective and low-yielding. A more robust strategy

involves a stepwise functionalization, introducing the halogens one at a time.
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Our retrosynthetic analysis disconnects the target molecule into two key fragments. The final

step is a regioselective iodination of a brominated precursor. This approach is strategically

sound because the electronic properties of the substituents on the pyridine ring in the

intermediate, 3-bromo-2-methylpyridine, strongly direct the incoming electrophilic iodine to the

desired C-6 position.
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Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of Key Intermediate: 3-Bromo-2-
methylpyridine
The first stage of the synthesis involves the electrophilic bromination of commercially available

2-methylpyridine (also known as 2-picoline).

Mechanism and Rationale
Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic

aromatic substitution than benzene. To overcome this, a Lewis acid catalyst, aluminum chloride

(AlCl₃), is employed. The AlCl₃ polarizes the molecular bromine (Br₂), generating a potent

electrophilic "Br⁺" species. The substitution pattern is governed by the directing effects of the
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ring nitrogen (deactivating, meta-directing) and the methyl group (activating, ortho, para-

directing). The reaction yields a mixture of isomers, from which the desired 3-bromo-2-

methylpyridine can be isolated.[2]

Detailed Experimental Protocol
This protocol is adapted from a procedure described in a patent by Takeda Pharmaceutical

Company Limited.[2]

Table 1: Reagents and Materials for Part I

Reagent/Ma
terial

Molecular
Formula

MW ( g/mol
)

Amount
Used

Moles (mol) Eq.

2-

Methylpyridin

e

C₆H₇N 93.13
46.6 g (49.8

mL)
0.50 1.0

Aluminum

Chloride

(anhydrous)

AlCl₃ 133.34 200 g 1.50 3.0

Bromine Br₂ 159.81
40.0 g (12.8

mL)
0.25 0.5

Diethyl Ether (C₂H₅)₂O 74.12
As needed

for extraction
- -

8 M Sodium

Hydroxide
NaOH 40.00

As needed

for

basification

- -

Concentrated

Hydrochloric

Acid

HCl 36.46

As needed

for

acidification

- -

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04
As needed

for drying
- -
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Procedure:

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask

equipped with a mechanical stirrer, a dropping funnel, and a condenser with anhydrous

aluminum chloride (200 g).

Addition of Starting Material: Carefully add 2-methylpyridine (46.6 g) dropwise to the

aluminum chloride. The mixture will become a stirrable slurry.

Heating: Heat the reaction mixture to 100 °C with continuous stirring.

Bromination: At 100 °C, add bromine (40.0 g) dropwise from the dropping funnel over a

period of 1 hour.

Reaction Completion: After the addition is complete, continue to stir the mixture at 100 °C for

an additional 30 minutes.

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto ice

water. Caution: This is a highly exothermic quench.

Acidification & Work-up: Acidify the aqueous solution with concentrated hydrochloric acid.

Wash the acidic solution with ethyl acetate to remove non-basic impurities.

Basification & Extraction: Basify the aqueous layer to a pH > 10 with an 8 M aqueous sodium

hydroxide solution. Extract the product with diethyl ether (3x).

Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry

over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.[2]

Purification: Purify the resulting residue by silica gel column chromatography (eluent:

hexane/diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[2]

Part II: Regioselective Iodination of 3-Bromo-2-
methylpyridine
The second stage involves the highly selective iodination of the intermediate synthesized in

Part I to yield the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/synthesis/3-bromo-2-methylpyridine.htm
https://www.chemicalbook.com/synthesis/3-bromo-2-methylpyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism and Rationale
The direct iodination of the 3-bromo-2-methylpyridine intermediate is achieved using N-

Iodosuccinimide (NIS) as the iodine source. NIS is a mild and efficient electrophilic iodinating

agent.[3] The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which

activates the NIS, making it a more potent electrophile.[4][5]

The regioselectivity of this reaction is predictable and high. The pyridine ring is influenced by

three factors:

Ring Nitrogen: Deactivating and meta-directing.

C-2 Methyl Group: Activating and ortho, para-directing.

C-3 Bromo Group: Deactivating and meta-directing.

The C-6 position is para to the strongly activating methyl group, making it the most electron-rich

and sterically accessible position for electrophilic attack. The combined directing effects

strongly favor substitution at this position over any other.

Detailed Experimental Protocol
This protocol is based on established methods for the acid-catalyzed iodination of activated

aromatic compounds using NIS.[5]

Table 2: Reagents and Materials for Part II
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Reagent/Ma
terial

Molecular
Formula

MW ( g/mol
)

Amount
(per 10
mmol)

Moles
(mmol)

Eq.

3-Bromo-2-

methylpyridin

e

C₆H₆BrN 172.02 1.72 g 10 1.0

N-

Iodosuccinimi

de (NIS)

C₄H₄INO₂ 224.99 2.47 g 11 1.1

Trifluoroaceti

c Acid (TFA)
C₂HF₃O₂ 114.02 77 µL 1 0.1

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 50 mL - -

Sat. Sodium

Thiosulfate

Sol.

Na₂S₂O₃ 158.11
As needed

for quench
- -

Sat. Sodium

Bicarbonate

Sol.

NaHCO₃ 84.01
As needed

for wash
- -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37
As needed

for drying
- -

Procedure:

Reaction Setup: Dissolve 3-bromo-2-methylpyridine (1.72 g, 10 mmol) in dichloromethane

(50 mL) in a round-bottom flask equipped with a magnetic stir bar.

Reagent Addition: Add N-Iodosuccinimide (2.47 g, 11 mmol) to the solution.

Catalyst Addition: Add trifluoroacetic acid (77 µL, 1 mmol) to the mixture.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by

Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium

thiosulfate solution to consume any unreacted iodine/NIS.

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated aqueous sodium bicarbonate solution and saturated brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to

obtain pure 3-Bromo-6-iodo-2-methylpyridine.

Overall Synthetic Workflow
Caption: Step-by-step experimental workflow for the two-part synthesis.

Characterization of Final Product
Table 3: Physicochemical Properties of 3-Bromo-6-iodo-2-methylpyridine

Property Value Source

CAS Number 1008361-77-0 [6]

Molecular Formula C₆H₅BrIN [6]

Molecular Weight 297.92 g/mol -

Appearance
Expected to be a solid at room

temp.
-

Note: Detailed analytical data (NMR, MS, etc.) should be acquired on the synthesized material

to confirm its identity and purity.

Safety and Handling
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General: All manipulations should be performed in a well-ventilated fume hood. Appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, must be worn.

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care,

avoiding inhalation and skin contact.

Aluminum Chloride (anhydrous): Reacts violently with water. The quenching step is highly

exothermic and must be done slowly and with adequate cooling.

N-Iodosuccinimide (NIS): Can cause skin and eye irritation.

Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care.

Dichloromethane (DCM): A volatile solvent. Avoid inhalation.

Conclusion
This guide details a robust and logical two-step synthesis for 3-Bromo-6-iodo-2-
methylpyridine. The strategy relies on an initial electrophilic bromination of 2-methylpyridine to

form a key intermediate, followed by a highly regioselective acid-catalyzed iodination using N-

Iodosuccinimide. By explaining the mechanistic rationale behind reagent choice and reaction

outcomes, this protocol provides researchers with a reliable and understandable pathway to

access this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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